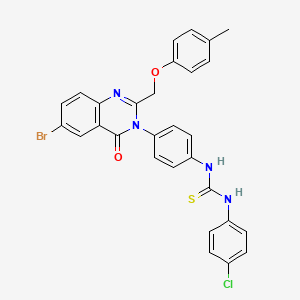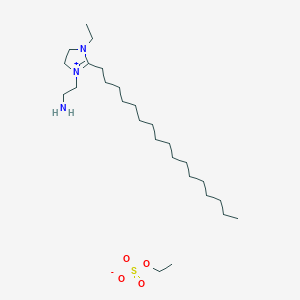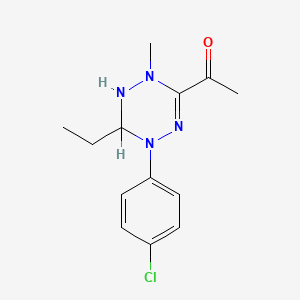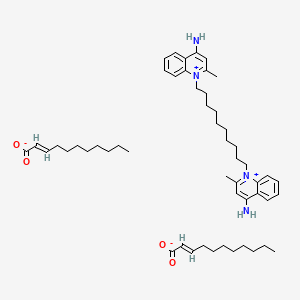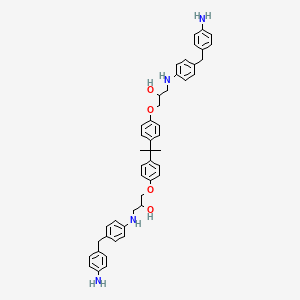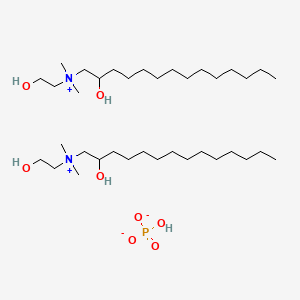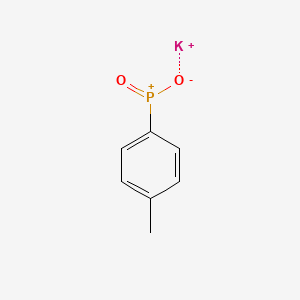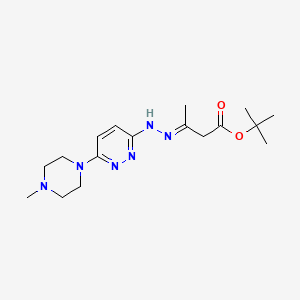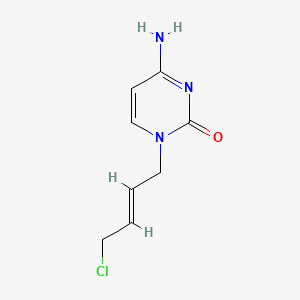
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This specific compound features an amino group at the 4-position and a 4-chloro-2-butenyl group at the 1-position, with the (E)-configuration indicating the trans arrangement of substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidinone derivative.
Amination: Introduction of the amino group at the 4-position using reagents like ammonia or amines under controlled conditions.
Alkylation: The 1-position is alkylated with 4-chloro-2-butenyl chloride in the presence of a base such as potassium carbonate to facilitate the reaction.
Isomerization: Ensuring the (E)-configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the double bond or the keto group can yield saturated or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated or alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic pathways, or DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (Z)-: The cis isomer with different spatial arrangement.
2(1H)-Pyrimidinone, 4-amino-1-(4-bromo-2-butenyl)-, (E)-: Similar structure with a bromo substituent instead of chloro.
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butyl)-, (E)-: Saturated version of the compound.
Uniqueness
The unique combination of the amino group, chloro-butenyl group, and (E)-configuration imparts specific chemical reactivity and biological activity to the compound, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
117011-73-1 |
|---|---|
Molekularformel |
C8H10ClN3O |
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
4-amino-1-[(E)-4-chlorobut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-2-5-12-6-3-7(10)11-8(12)13/h1-3,6H,4-5H2,(H2,10,11,13)/b2-1+ |
InChI-Schlüssel |
NZLSHCSJFKMBAO-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C/C=C/CCl |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)CC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


